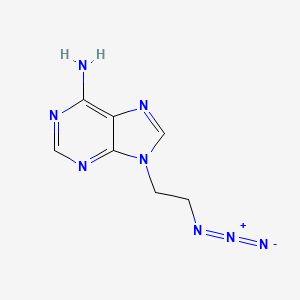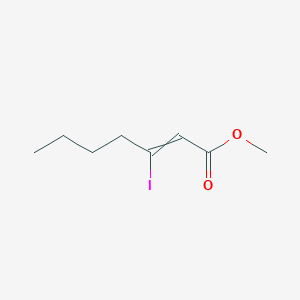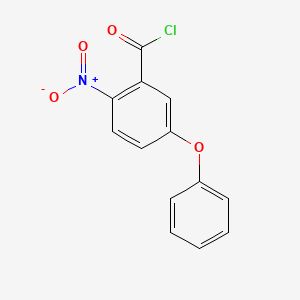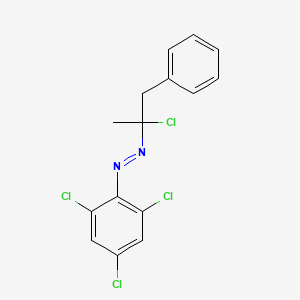![molecular formula C25H24O3 B14272554 3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] CAS No. 138483-56-4](/img/structure/B14272554.png)
3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] is a complex organic compound characterized by its unique structure, which includes two phenol groups connected by a methylene bridge to a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] typically involves the reaction of 2-hydroxybenzaldehyde with 2-(prop-2-en-1-yl)phenol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the methylene bridge between the phenol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride for esterification.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Ester or ether derivatives.
Applications De Recherche Scientifique
3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavonoids: Share a similar phenolic structure and exhibit antioxidant properties.
Chalcones: Have a similar methylene bridge connecting phenol groups.
Coumarins: Contain a benzopyranone structure similar to the hydroxyphenyl group in the compound.
Uniqueness
3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] is unique due to its specific combination of phenol groups and the methylene bridge, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
138483-56-4 |
|---|---|
Formule moléculaire |
C25H24O3 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
3-[(2-hydroxyphenyl)-(3-hydroxy-2-prop-2-enylphenyl)methyl]-2-prop-2-enylphenol |
InChI |
InChI=1S/C25H24O3/c1-3-9-17-19(12-7-15-22(17)26)25(21-11-5-6-14-24(21)28)20-13-8-16-23(27)18(20)10-4-2/h3-8,11-16,25-28H,1-2,9-10H2 |
Clé InChI |
RURYMRPDLDJYEJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=CC=C1O)C(C2=C(C(=CC=C2)O)CC=C)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)


![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)



![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)

![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)
![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)


![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
